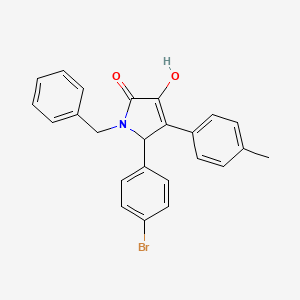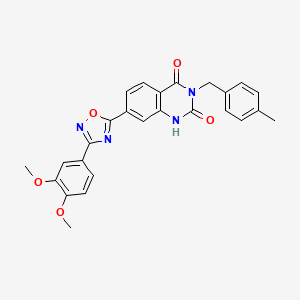
N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide: is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with additional phenyl and acetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor, such as 2-amino-5-chlorobenzophenone, with a suitable reagent like ethyl acetoacetate under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves:
Binding to GABA Receptors: The compound binds to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA.
Modulation of Neurotransmitter Release: By binding to GABA receptors, the compound modulates the release of neurotransmitters, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific structural modifications, which may result in distinct pharmacological properties compared to other benzodiazepines. These modifications can influence its binding affinity, efficacy, and metabolic stability.
Properties
Molecular Formula |
C25H23N3O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O2/c1-2-18-10-6-7-13-20(18)27-24(29)17-28-23-15-9-8-14-21(23)26-22(16-25(28)30)19-11-4-3-5-12-19/h3-15H,2,16-17H2,1H3,(H,27,29) |
InChI Key |
IBDZFZPELVUOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}quinolin-2-YL)piperidine-4-carboxamide](/img/structure/B11271260.png)
![2-ethyl-6-(4-methoxybenzyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11271264.png)
![N-(4-Acetylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271294.png)
![5-[(2-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271304.png)
![N-(4-Methoxybenzyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271306.png)
![6,6-dimethyl-9-(2-methylphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11271310.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B11271313.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11271320.png)

![4-[(4-Methylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11271325.png)
![1-[4-(4-Acetylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone](/img/structure/B11271341.png)
![Methyl 3-[(4-fluorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11271342.png)

